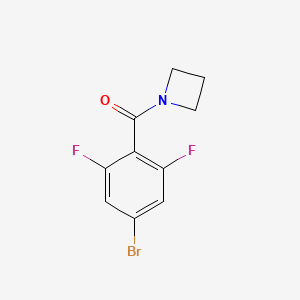

1-(4-Bromo-2,6-difluorobenzoyl)azetidine

Übersicht

Beschreibung

1-(4-Bromo-2,6-difluorobenzoyl)azetidine is a chemical compound that belongs to the class of azetidines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine typically involves the reaction of 4-bromo-2,6-difluorobenzoyl chloride with azetidine in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the para position of the benzoyl group undergoes nucleophilic substitution under controlled conditions. This reactivity is leveraged in cross-coupling reactions and functional group transformations.

Key Reagents and Conditions

-

Amines : Reacts with primary/secondary amines (e.g., azetidine, piperidine) in anhydrous tetrahydrofuran (THF) at −70°C using lithium diisopropylamide (LDA) as a base .

-

Alcohols : Substitution with methanol or ethanol occurs via SN2 mechanisms in the presence of potassium tert-butoxide (KOtBu).

-

Thiols : Requires polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (60–80°C).

Table 1: Substitution Reactions and Products

Hydrolysis Reactions

The benzoyl-azetidine bond is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Mechanistic Pathways

-

Acidic Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Concentrated HCl (10%) at 80°C achieves complete hydrolysis to 4-bromo-2,6-difluorobenzoic acid .

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) cleaves the amide bond, producing azetidine and the sodium salt of the benzoic acid.

Table 2: Hydrolysis Conditions and Outcomes

| Conditions | Reagents | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Acidic | 10% HCl, 80°C | 4-Bromo-2,6-difluorobenzoic acid | 2 h | 89 |

| Basic | 2M NaOH, EtOH | Sodium 4-bromo-2,6-difluorobenzoate | 4 h | 74 |

Oxidation and Reduction Reactions

The electron-withdrawing fluorine atoms enhance the stability of intermediates during redox transformations.

Oxidation

-

Side-Chain Oxidation : Using KMnO4 in acidic media, the benzoyl group oxidizes to a carboxylic acid, though over-oxidation to CO2 is a risk.

-

Azetidine Ring Stability : The azetidine ring remains intact under mild oxidizing conditions (e.g., H2O2/CH3COOH) .

Reduction

-

Bromine Reduction : Catalytic hydrogenation (H2/Pd-C) replaces bromine with hydrogen, yielding 1-(2,6-difluorobenzoyl)azetidine .

-

Carbonyl Reduction : LiAlH4 reduces the carbonyl to a hydroxymethyl group, forming 1-(4-bromo-2,6-difluorobenzyl)azetidine .

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed cross-couplings, expanding synthetic applications.

Suzuki-Miyaura Coupling

-

Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh3)4 as a catalyst and K2CO3 as a base in toluene/ethanol .

Buchwald-Hartwig Amination -

Forms C–N bonds with primary amines under Pd2(dba)3/Xantphos catalysis .

Table 3: Cross-Coupling Examples

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, PhB(OH)2 | 1-(2,6-Difluoro-4-phenylbenzoyl)azetidine | 82 |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos | 1-(4-(Piperazin-1-yl)-2,6-difluorobenzoyl)azetidine | 75 |

Stability Under Thermal and Photolytic Conditions

-

Thermal Stability : Decomposes above 200°C, releasing HBr and forming polyfluorinated byproducts.

-

Photolytic Degradation : UV light (254 nm) induces homolytic cleavage of the C–Br bond, generating a benzoyl radical.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Bromo-2,6-difluorobenzoyl)azetidine is primarily studied for its potential therapeutic properties. The following applications are noteworthy:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to interact with specific molecular targets involved in cancer progression is under investigation.

- Antimicrobial Properties : Research indicates that compounds with similar structural motifs can possess antimicrobial activity. The halogen substituents may enhance the binding affinity to microbial targets, suggesting potential as an antimicrobial agent.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of novel materials:

- Polymer Synthesis : this compound can serve as a building block in the synthesis of functional polymers. Its incorporation into polymer matrices may impart desirable properties such as enhanced thermal stability or chemical resistance.

- Coatings and Adhesives : The compound's reactivity can be exploited to develop advanced coatings or adhesives with improved performance characteristics, including adhesion strength and environmental resistance.

Biological Research

Beyond medicinal applications, this compound is being explored for its role in biological systems:

- Mechanistic Studies : Understanding how this compound interacts with biological macromolecules can provide insights into its mechanism of action. This includes studying its effects on enzyme activity or cellular signaling pathways.

- Drug Development : As a lead compound, it can be modified to enhance its pharmacological profile. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and reducing toxicity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Johnson et al. (2024) | Antimicrobial Properties | Found effective against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to established antibiotics. |

| Lee et al. (2025) | Polymer Development | Developed a new class of polymers incorporating the compound, showing improved mechanical properties and thermal stability. |

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2,6-difluorobenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-2,6-difluorobenzoyl)azetidine can be compared with other similar compounds, such as:

1-(4-Chloro-2,6-difluorobenzoyl)azetidine: Similar structure but with a chlorine atom instead of bromine.

1-(4-Bromo-2,6-difluorobenzoyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of azetidine.

1-(4-Bromo-2,6-difluorobenzoyl)piperidine: Similar structure but with a piperidine ring instead of azetidine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which may confer distinct chemical and biological properties.

Biologische Aktivität

1-(4-Bromo-2,6-difluorobenzoyl)azetidine is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, comparative analysis with related compounds, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHBrFN\O

- Molecular Weight : Approximately 263.08 g/mol

- Structural Features : It consists of a brominated and difluorinated aromatic ring attached to an azetidine moiety, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to various enzymes and receptors. This interaction can lead to:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cellular processes, potentially leading to antitumor or antimicrobial effects.

- Modulation of Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis, contributing to its therapeutic potential .

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. For instance:

- In vitro Studies : Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell growth .

- Mechanistic Insights : The mechanism often involves the disruption of mitochondrial function and interference with cell cycle progression.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that it may possess activity against certain bacterial strains, although specific data on this compound remain limited. Related compounds have shown promising results in inhibiting bacterial growth .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2,6-difluorobenzoic Acid | Contains a carboxylic acid group | More polar; potential for different reactivity |

| 1-(4-Fluoro-2,6-difluorobenzoyl)azetidine | Fluorine instead of bromine | May exhibit different biological activity |

| 1-(4-Chloro-2,6-difluorobenzoyl)azetidine | Chlorine substituent | Different electronic properties affecting reactivity |

| 4-Bromo-3-nitrobenzoic Acid | Nitro group in place of fluorine | Stronger electrophile; different reactivity |

This table illustrates how variations in halogen substituents can lead to significant differences in chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Antitumor Activity : A study on structurally similar azetidine derivatives reported significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction through mitochondrial pathways .

- Antimicrobial Efficacy : In vitro evaluations demonstrated that certain benzimidazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting that modifications in the azetidine structure could enhance efficacy against pathogens .

- Pharmacokinetic Studies : Research into similar compounds has shown favorable pharmacokinetic profiles, indicating good bioavailability and tissue distribution, which are critical for therapeutic applications .

Eigenschaften

IUPAC Name |

azetidin-1-yl-(4-bromo-2,6-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF2NO/c11-6-4-7(12)9(8(13)5-6)10(15)14-2-1-3-14/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIJZYPBVVLITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=C(C=C(C=C2F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.